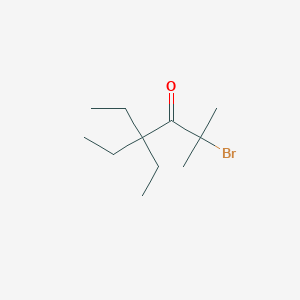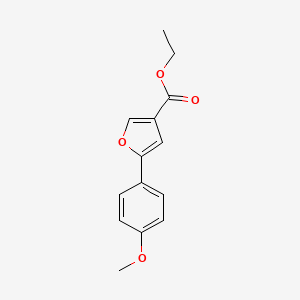
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate is a heterocyclic compound that belongs to the furan family It is characterized by a furan ring substituted with an ethyl ester group at the 3-position and a 4-methoxyphenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxyphenyl)furan-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst to facilitate the formation of the furan ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as graphene oxide can be employed to improve the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include furanones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Mecanismo De Acción
The mechanism of action of ethyl 5-(4-methoxyphenyl)furan-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of certain kinases or modulate the activity of transcription factors involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Ethyl 5-(4-methoxyphenyl)furan-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-nitrofuran-2-carboxylate: This compound has a nitro group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: The presence of a fluoro and nitro group in this compound results in distinct reactivity and applications.
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: The amino and cyano groups confer unique properties to this compound, making it useful in different contexts
Propiedades
Número CAS |
62596-44-5 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
ethyl 5-(4-methoxyphenyl)furan-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-3-17-14(15)11-8-13(18-9-11)10-4-6-12(16-2)7-5-10/h4-9H,3H2,1-2H3 |
Clave InChI |
SUAGJOGWTWCMML-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=COC(=C1)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



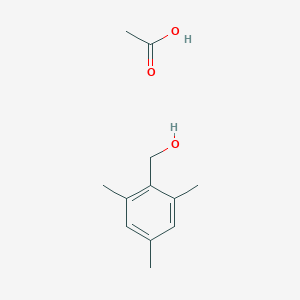

![2,5-Dimethyl-6H-[1]benzopyrano[3,2-c]quinoline-6,7(5H)-dione](/img/structure/B14513306.png)
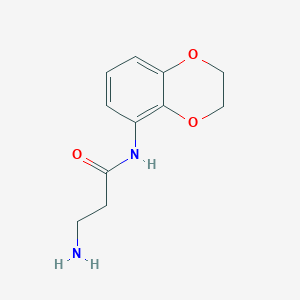
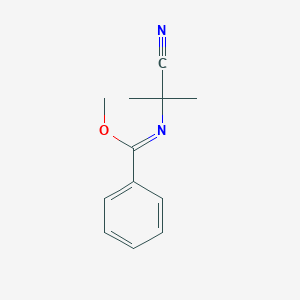


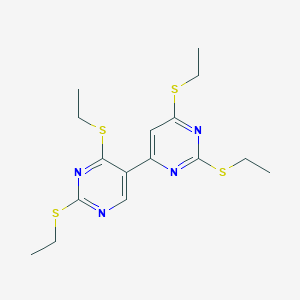
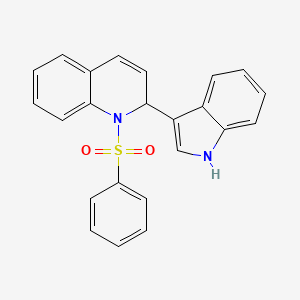
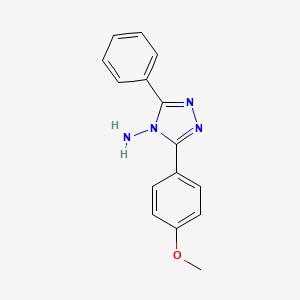
![1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene](/img/structure/B14513380.png)

